MHPG Sulfate D3 potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

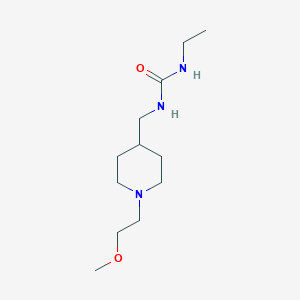

“MHPG Sulfate D3 potassium salt” is a stable isotope . Its molecular formula is C9H8D3KO7S . It is often used in scientific research .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not provided in the available resources, it is known that catecholamine metabolites including 4-hydroxy-3-methoxyphenylglycol sulfate (HMPG sulfate) can be determined based on liquid chromatography–tandem mass spectrometry in a negative multiple reaction monitoring mode .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Properties and Applications

Metal Halide Perovskites (MHPs) have garnered significant attention in the realm of optoelectronics due to their remarkable optoelectronic properties. Research has expanded beyond their initial application in photovoltaic devices to explore their potential in a variety of optoelectronic technologies. MHPs are characterized by their ABX3 stoichiometry, where A and B are cations, and X is a halide anion. Their intriguing electronic structure, coupled with efficient absorption, emission, and carrier dynamics, positions them as promising materials for future optoelectronic devices. This interest is not only limited to the prototypical methylammonium lead iodide but extends to other MHP systems, including 2-dimensional compounds, showcasing the broad applicability of MHPs in modern optoelectronics (Manser, Christians, & Kamat, 2016).

Environmental and Chemical Stability

The chemical stability of MHPs, particularly in precursor inks used for photovoltaic applications, is a critical area of research. Studies have delved into the degradation mechanisms of MHP precursor inks, revealing insights into how components like dimethylformamide and dimethyl sulfoxide undergo changes upon storage. These findings are essential for improving the stability and performance of MHP-based devices, indicating the depth of scientific inquiry into the chemical aspects of MHPs and their applications in sustainable energy solutions (Dou et al., 2018).

Neurological Research Applications

MHPG Sulfate, specifically, has been identified as a significant metabolite in neuroscientific research. Studies have demonstrated that stress can lead to immediate increases in brain concentrations of MHPG Sulfate, highlighting its role as a biomarker in understanding stress responses and neurochemical pathways. This research offers valuable insights into the neurological effects of environmental stimuli and the potential therapeutic targets for stress-related disorders (Cassens et al., 1980).

Material Science and Engineering

In material science, the focus on MHPs extends to their incorporation in advanced materials for energy storage and conversion. The synthesis and characterization of materials like potassium copper hexacyanoferrate-immobilized magnetic hydrogel demonstrate the innovative use of MHPs in addressing challenges like efficient Cs+ removal. Such applications are pivotal in environmental remediation and the development of sustainable material technologies (Y. Kim et al., 2017).

Eigenschaften

IUPAC Name |

potassium;[4-(1,2-dihydroxyethyl)-2-(trideuteriomethoxy)phenyl] sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1/i1D3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJWBFZLNLKNR-NIIDSAIPSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11KO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![4-[4-(1,3-benzoxazol-2-yloxy)piperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)

![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)